2-fluoro-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline
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Overview
Description
2-Fluoro-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline is an organic compound with the molecular formula C₁₁H₁₁FN₂S It is a derivative of aniline, featuring a fluorine atom at the 2-position, a methyl group at the 5-position, and a thiazole ring attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-methylaniline and 1,3-thiazol-5-ylmethyl chloride.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 2-fluoro-5-methylaniline is reacted with 1,3-thiazol-5-ylmethyl chloride in an appropriate solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield amine derivatives.
Substitution: The fluorine atom and the thiazole ring can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or nucleophile-substituted products.
Scientific Research Applications
2-Fluoro-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting microbial infections and cancer.
Biological Studies: The compound is studied for its biological activity, including antimicrobial, antifungal, and anticancer properties.
Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2-fluoro-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline involves its interaction with specific molecular targets. The thiazole ring and the fluorine atom play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme activity or interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methylaniline: Lacks the thiazole ring, making it less versatile in biological applications.
2-Fluoro-5-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a methyl group, which can significantly alter its chemical properties and biological activity.
2-Amino-4-fluoro-5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)benzamide: A more complex structure with additional functional groups, leading to different biological activities.
Uniqueness
2-Fluoro-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline is unique due to the presence of both a fluorine atom and a thiazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C11H11FN2S |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
2-fluoro-5-methyl-N-(1,3-thiazol-5-ylmethyl)aniline |
InChI |
InChI=1S/C11H11FN2S/c1-8-2-3-10(12)11(4-8)14-6-9-5-13-7-15-9/h2-5,7,14H,6H2,1H3 |
InChI Key |
QHDOIXGKFXMPNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NCC2=CN=CS2 |
Origin of Product |
United States |
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